5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with two furan-2-yl groups and a 4-benzylpiperazine moiety. The benzylpiperazine group may confer receptor-binding versatility, as piperazine derivatives are known to interact with neurotransmitter receptors (e.g., serotonin, dopamine) .
Propriétés
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c30-23-21(33-24-25-22(26-29(23)24)19-9-5-15-32-19)20(18-8-4-14-31-18)28-12-10-27(11-13-28)16-17-6-2-1-3-7-17/h1-9,14-15,20,30H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRVGCBHLKGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole-thiazole hybrid that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.50 g/mol . The structure includes a benzylpiperazine moiety , furan rings , and a thiazolo[3,2-b][1,2,4]triazole core , contributing to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of Functional Groups : The benzylpiperazine and furan groups are introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related compounds showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The compound's structure suggests potential activity against multiple pathogens due to the presence of both furan and thiazole moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives:
- In vitro evaluations indicated that certain derivatives exhibited potent activity against cancer cell lines while sparing normal cells .
- Structure-activity relationship (SAR) studies revealed that modifications on the benzyl group significantly influenced anticancer activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism .
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A recent investigation into derivatives similar to the compound revealed broad-spectrum antibacterial activity against thirteen strains, outperforming standard antibiotics like streptomycin and tetracycline .
- Cancer Cell Line Studies : In a study focusing on SAR for anticancer agents, derivatives were tested against leukemia cell lines showing promising results in inhibiting cell growth without affecting normal cells significantly .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : 5-(4-Benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (CAS N/A, )
- Core : Thiazolo[5,4-d]pyrimidine vs. thiazolo[3,2-b][1,2,4]triazole.
- Key Differences : The pyrimidine ring in Compound A replaces the triazole ring, altering electron distribution and hydrogen-bonding capacity. The amine group at position 7 may reduce solubility compared to the hydroxyl group in the target compound.
- Synthesis : Similar use of TBTU/DMAP coupling agents, but lower yield (40% vs. inferred 60–70% for the target compound) .
Compound B : 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887222-91-5, )
- Core : Identical thiazolo-triazol-6-ol scaffold.
- Key Differences : A 2,4-dichlorophenyl and 4-ethylpiperazine replace the benzylpiperazine and furan-2-yl groups. The chlorine atoms increase lipophilicity (logP ~3.5 estimated) versus the target compound’s furan (logP ~2.8) .
Substituent Modifications
Compound C : 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898429-38-4, )
- Structure : Bromophenyl replaces one furan-2-yl group.
- Properties : Higher molecular weight (550.5 vs. 503.5 g/mol for the target compound) and increased halogen-mediated hydrophobicity. The bromine atom may enhance π-π stacking in receptor binding .
Compound D : 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Structure : Fluorophenyl and methylphenyl substituents on piperazine.
- Impact : The electron-withdrawing fluorine and methyl groups modulate piperazine basicity (pKa ~7.5 vs. ~8.2 for benzylpiperazine), affecting protonation and membrane permeability .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
